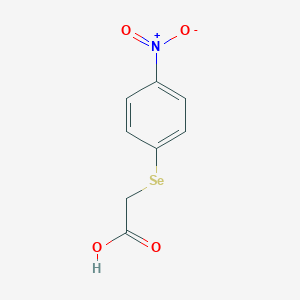
2-(4-nitrophenyl)selanylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)selanylacetic acid is an organoselenium compound characterized by the presence of a seleno group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)selanylacetic acid typically involves the reaction of p-nitrophenylacetic acid with selenium reagents under controlled conditions. One common method includes the use of selenium dioxide (SeO₂) as an oxidizing agent to introduce the seleno group into the acetic acid structure. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature and reaction time carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale.
化学反应分析
Types of Reactions
2-(4-nitrophenyl)selanylacetic acid undergoes various chemical reactions, including:
Oxidation: The seleno group can be further oxidized to form selenoxides or selenones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The seleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO₂) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols or amines can be used to replace the seleno group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can yield selenoxides, while reduction of the nitro group can produce p-aminophenylacetic acid .
科学研究应用
2-(4-nitrophenyl)selanylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with antioxidant or anticancer activities.
Biological Studies: It can be used to study the effects of selenium-containing compounds on biological systems, including their role in enzyme inhibition and redox regulation.
Industrial Applications:
作用机制
The mechanism by which 2-(4-nitrophenyl)selanylacetic acid exerts its effects involves interactions with molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes, altering their activity and affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
p-Nitrophenylacetic acid: Lacks the seleno group, making it less reactive in redox reactions.
Selenoacetic acid: Contains a seleno group but lacks the nitro group, resulting in different chemical properties and reactivity.
p-Nitrophenylselenol: Similar structure but with a selenol group instead of a selenoacetic acid moiety.
Uniqueness
2-(4-nitrophenyl)selanylacetic acid is unique due to the presence of both a nitro group and a seleno group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
17893-55-9 |
|---|---|
分子式 |
C8H7NO4Se |
分子量 |
260.12 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)selanylacetic acid |
InChI |
InChI=1S/C8H7NO4Se/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |
InChI 键 |
YQPXZFWIJXKUPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
Key on ui other cas no. |
17893-55-9 |
同义词 |
[(p-Nitrophenyl)seleno]acetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















